molecular formula C6H3ClFNO B1316641 2-Fluoropyridine-5-carbonyl chloride CAS No. 65352-94-5

2-Fluoropyridine-5-carbonyl chloride

Cat. No.: B1316641
CAS No.: 65352-94-5
M. Wt: 159.54 g/mol
InChI Key: IPOCOANFUVSCLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-5-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with fluorinating agents such as fluoroboric acid or potassium fluoride, followed by chlorination using thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

    Carboxylic Acids: Produced through hydrolysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoropyridine-5-carbonyl chloride is primarily based on its ability to form strong covalent bonds with nucleophiles. The electron-withdrawing fluorine atom enhances the reactivity of the carbonyl chloride group, facilitating nucleophilic attack and subsequent substitution reactions . This property makes it an effective reagent in organic synthesis, allowing for the formation of various functionalized products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-5-carbonyl chloride
  • 2-Bromopyridine-5-carbonyl chloride
  • 2-Iodopyridine-5-carbonyl chloride

Uniqueness

2-Fluoropyridine-5-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity and stability, making it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

6-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOCOANFUVSCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562325
Record name 6-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65352-94-5
Record name 6-Fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-5-carbonyl chloride
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Synthesis routes and methods

Procedure details

In a 100-mL round-bottom flask was placed a solution of 6-fluoropyridine-3-carboxylic acid (5.0 g, 35.4 mmol) in thionyl chloride (20 mL). The resulting solution was heated at 80° C. for 2 hours and concentrated under vacuum to give the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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